molecular formula C14H28N2O2 B8675055 ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate

ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate

Cat. No.: B8675055
M. Wt: 256.38 g/mol
InChI Key: CAQSKLXOJSORKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their biological activity and are often used as building blocks for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate typically involves the reaction of 1-isopropylpiperidine with ethyl 4-aminobutyrate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for particular applications .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate

InChI

InChI=1S/C14H28N2O2/c1-4-18-14(17)6-5-9-15-13-7-10-16(11-8-13)12(2)3/h12-13,15H,4-11H2,1-3H3

InChI Key

CAQSKLXOJSORKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1CCN(CC1)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, to a mixed liquid of 1.06 g of 1-isopropylpiperidin-4-amine, 1.00 g of potassium carbonate, and 5.0 mL of DMF was added dropwise a mixture of 0.70 g of ethyl 4-bromobutyrate and 2.0 mL of DMF under ice-cooling, followed by washing with 3.0 mL of DMF. After stirring at room temperature for 96 hours, the reaction mixture was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (aqueous ammonia-methanol-chloroform) to obtain 0.47 g of ethyl 4-[(1-isopropylpiperidin-4-yl)amino]butyrate as a yellow oily substance.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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